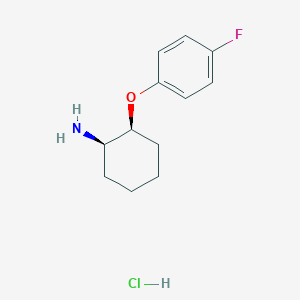![molecular formula C26H19NO3 B2859542 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 726157-23-9](/img/structure/B2859542.png)
3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical substance with the CAS Number: 726157-23-9 . It has a molecular weight of 393.44 and its IUPAC name is (3E)-3-(3-phenoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C26H19NO3 . The InChI Code of the compound is 1S/C26H19NO3/c28-26(29)24-21-11-4-5-12-23(21)27-25-18(13-14-22(24)25)15-17-7-6-10-20(16-17)30-19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,28,29)/b18-15+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 393.43 . It is a powder and is typically stored at room temperature . The predicted density is 1.325±0.06 g/cm3 , and the predicted boiling point is 600.0±55.0 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Oxidative Dearomatization of Phenols and Anilines
Innovative methods for the oxidative dearomatization of phenols and anilines have been developed, demonstrating the potential of quinoline derivatives in synthesizing cyclohexa-2,4-dienone and ortho-quinol imines, highlighting their utility in complex organic synthesis processes (Quideau et al., 2005).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
Quinoline derivatives have been utilized to study excited-state intramolecular proton transfer (ESIPT), revealing their photophysical behaviors in various solvents and demonstrating their potential as fluorophores with dual emissions and large Stokes shifts, useful in photophysical and photochemical applications (Padalkar & Sekar, 2014).
Facile Synthesis of Fused Quinolines
Research has shown methods for the facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation, underscoring the versatility of quinoline derivatives in the synthesis of complex heterocyclic structures (Li et al., 2008).
Photophysical and Electrochemical Applications
Synthesis and Characterization of Quinoline Derivatives
The synthesis and extensive characterization of arylated quinolines have been achieved, providing insights into their biological, nonlinear optical (NLO), and electronic properties. This research points towards the application of these derivatives in technology-related applications due to their significant NLO properties (Khalid et al., 2019).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
As mentioned earlier, the study of ESIPT-inspired azole-quinoline-based fluorophores has opened new avenues in understanding the influence of molecular structure on photophysical properties, emphasizing the role of solvent polarity in emission properties (Padalkar & Sekar, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid' involves the condensation of 3-phenoxybenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-phenoxybenzaldehyde", "cyclopenta[b]quinoline-9-carboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-phenoxybenzaldehyde (1.0 equiv) and cyclopenta[b]quinoline-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid precipitate.", "Step 5: Wash the solid precipitate with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid precipitate under vacuum to obtain the desired product, '3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid'." ] } | |
Número CAS |
726157-23-9 |
Fórmula molecular |
C26H19NO3 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3-[(3-phenoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C26H19NO3/c28-26(29)24-21-11-4-5-12-23(21)27-25-18(13-14-22(24)25)15-17-7-6-10-20(16-17)30-19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,28,29) |
Clave InChI |
QSWDAWGZMHQXGM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
SMILES canónico |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



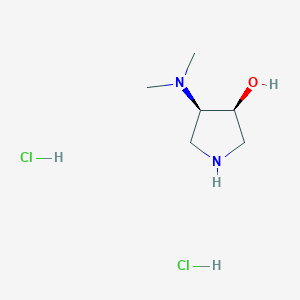
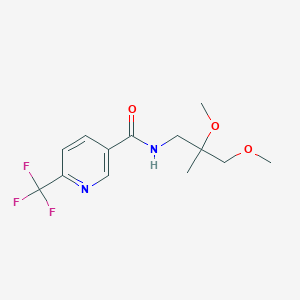
![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
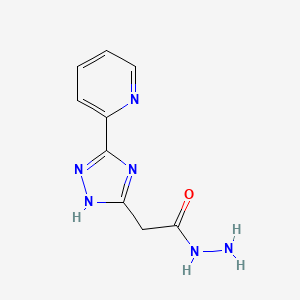

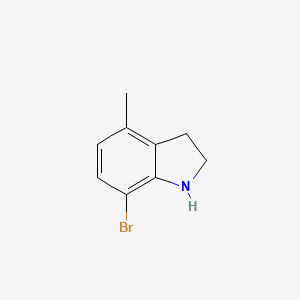
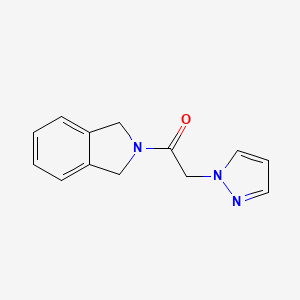
![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
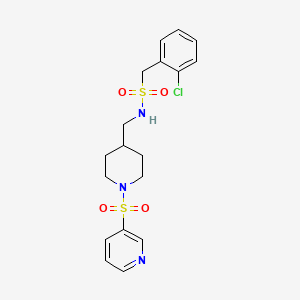
![6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2859478.png)
![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)
